Cetp-IN-3

CETP inhibition Scintillation Proximity Assay (SPA) IC50

Procure Cetp-IN-3 (Compound 13), a chemically optimized triphenylethanamine (TPE) CETP inhibitor, for reliable preclinical studies. Differentiated from first-generation inhibitors like torcetrapib, Cetp-IN-3 lacks off-target hypertensive effects in telemetry models. Exhibits potent target engagement (SPA IC50: 2 nM; WPA IC50: 60 nM) and validated in vivo efficacy in human CETP/apo-B-100 transgenic mice and hamsters. Ideal as a reference standard or tool compound for HDL-C elevation and plaque regression research.

Molecular Formula C30H24F12N2O4
Molecular Weight 704.5 g/mol
CAS No. 939391-31-8
Cat. No. B12428004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetp-IN-3
CAS939391-31-8
Molecular FormulaC30H24F12N2O4
Molecular Weight704.5 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(C(F)(F)F)O)N)F
InChIInChI=1S/C30H24F12N2O4/c31-18-10-17(11-20(13-18)48-28(35,36)25(33)34)26(14-15-4-2-1-3-5-15,16-6-9-21(32)22(12-16)47-19-7-8-19)44-24(45)23(43)27(46,29(37,38)39)30(40,41)42/h1-6,9-13,19,23,25,46H,7-8,14,43H2,(H,44,45)/t23?,26-/m1/s1
InChIKeySUCYPMXMOHRURB-ANWICMFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetp-IN-3 (CAS 939391-31-8): Potency, Safety, and In Vivo Profile of a Lead Triphenylethanamine CETP Inhibitor


Cetp-IN-3 (also known as Compound 13) is a small-molecule inhibitor of the plasma glycoprotein cholesteryl ester transfer protein (CETP). It belongs to the triphenylethanamine (TPE) chemical series, which was optimized from earlier diphenylpyridylethanamine (DPPE) leads to improve pharmaceutical properties [1]. Its chemical structure is 2-amino-N-[(1R)-1-[3-(cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide [2].

Why Cetp-IN-3 Cannot Be Interchanged with Generic CETP Inhibitors


Substituting Cetp-IN-3 with another CETP inhibitor is not scientifically valid due to divergent potency, pharmacokinetic (PK) properties, and off-target cardiovascular safety profiles [1]. For instance, the first-generation CETP inhibitor torcetrapib was clinically associated with increased blood pressure and cardiovascular events, an effect not observed with Cetp-IN-3 in preclinical telemetry models [1]. Furthermore, different chemical scaffolds (e.g., DPPE vs. TPE) and specific structural modifications within the TPE series result in significant variations in potency and metabolic stability, as detailed in the quantitative evidence below [1].

Quantitative Differentiation of Cetp-IN-3 (939391-31-8) from Closest Analogs


Superior Potency in Biochemical SPA Assay Compared to Earlier DPPE Leads and Clinical CETP Inhibitors

Cetp-IN-3 (Compound 13) exhibits potent CETP inhibition with an IC50 of 2 nM in a scintillation proximity assay (SPA) [1]. This represents a substantial improvement over the earlier DPPE lead series, which had an IC50 of 6.9 nM in the same assay format [2]. It is also more potent in this biochemical assay than the clinical compounds torcetrapib (IC50 23.1 nM) and anacetrapib (IC50 21.5 nM), and shows comparable or slightly improved potency relative to evacetrapib (IC50 5.5 nM) [3].

CETP inhibition Scintillation Proximity Assay (SPA) IC50

Enhanced Functional Potency in Whole Plasma Assay (WPA) vs. Torcetrapib and Anacetrapib

In a more physiologically relevant human whole plasma assay (WPA), Cetp-IN-3 demonstrates an IC50 of 60 nM [1]. This functional potency is superior to that of torcetrapib (IC50 39.5 nM) and anacetrapib (IC50 46.3 nM), but less potent than evacetrapib (IC50 26.0 nM) [2]. Compared to the TPE analog BMS-795311, which has an IC50 of 220 nM in the hWPA , Cetp-IN-3 is approximately 3.7-fold more potent.

CETP inhibition Whole Plasma Assay (WPA) Functional activity

Favorable Cardiovascular Safety Profile: Absence of Blood Pressure Elevation

A critical differentiator for Cetp-IN-3 is its lack of effect on mean arterial blood pressure (MAP) and heart rate (HR) in telemetered rats, a preclinical model used to predict cardiovascular safety [1]. This is in direct contrast to the first-generation CETP inhibitor torcetrapib, which caused a significant increase in blood pressure in both preclinical models and clinical trials, leading to its discontinuation [1].

Cardiovascular safety Blood pressure Telemetry Off-target effects

Recommended Applications for Cetp-IN-3 (939391-31-8) Based on Quantitative Differentiation


Lead Compound for In Vivo Proof-of-Concept Studies in Atherosclerosis

Given its robust efficacy in human CETP/apo-B-100 dual transgenic mice and hamsters [1], Cetp-IN-3 is an ideal tool compound for preclinical studies investigating the impact of CETP inhibition on HDL-C elevation and atherosclerotic plaque regression. Its potent activity in both SPA (2 nM) and WPA (60 nM) [1] ensures reliable target engagement in vivo.

A Validated Reference Standard for CETP Activity Assays

The well-characterized potency of Cetp-IN-3 in SPA (2 nM) and WPA (60 nM) assays makes it a highly suitable reference standard for screening and characterizing novel CETP inhibitors. Researchers can benchmark the activity of their own compounds against this well-defined TPE-series inhibitor.

A Safer Chemical Probe for Investigating CETP Biology

For researchers aiming to dissect CETP-mediated lipid transfer pathways without the confounding variable of off-target hypertensive effects, Cetp-IN-3 provides a cleaner pharmacological tool. Its demonstrated lack of effect on blood pressure and heart rate in telemetry rats [1] makes it superior to older probes like torcetrapib for mechanistic studies.

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